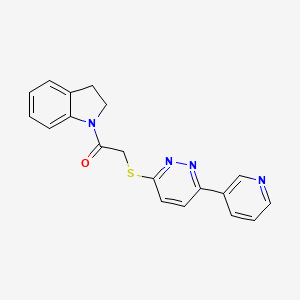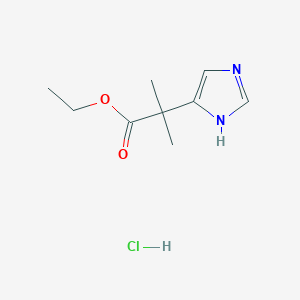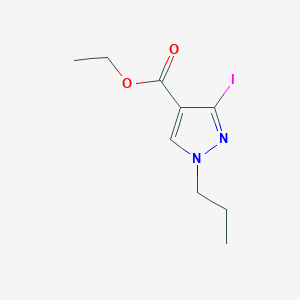
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of a fluorophenyl group indicates that there is a phenyl ring (a six-membered carbon ring) with a fluorine atom attached to it .
Wissenschaftliche Forschungsanwendungen
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as for its potential to treat cancer and other diseases. This compound has also been studied for its potential to act as a neurotransmitter and for its potential to act as an antidepressant.
Wirkmechanismus
The mechanism of action of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol is not yet fully understood. However, research suggests that this compound may interact with certain receptors in the body, including the 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other psychological processes. In addition, this compound may also interact with other receptors, such as the serotonin and norepinephrine receptors, which are involved in the regulation of mood, anxiety, and other psychological processes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. Research suggests that this compound may act as an anti-inflammatory agent, as well as an antidepressant and anxiolytic. In addition, this compound may also act as a neuroprotective agent and may be involved in the regulation of appetite, sleep, and other physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol in lab experiments has a number of advantages and limitations. One advantage is that this compound is relatively stable and can be synthesized in a variety of ways. Additionally, this compound is relatively non-toxic and has a low potential for side effects. However, there are some limitations to the use of this compound in lab experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of this compound is not yet fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol. One potential direction is to further study the mechanism of action of this compound and its potential to act as an anti-inflammatory, antidepressant, anxiolytic, and neuroprotective agent. Additionally, further research could be done to explore the potential of this compound to treat cancer and other diseases, as well as to study its potential to act as a neurotransmitter. Finally, further research could be conducted to explore the potential of this compound to act as a drug delivery system and to identify new therapeutic applications for this compound.
Synthesemethoden
1-(4-fluorophenyl)-3-propyl-1H-pyrazol-5-ol can be synthesized through a variety of methods. One method involves the reaction of 4-fluorophenylacetic acid with 3-propyl-1H-pyrazol-5-ol in the presence of sodium hydroxide. This reaction is carried out in an aqueous solution at a pH of 8.0-9.0 for 1-2 hours. The reaction is then quenched with hydrochloric acid, and the product is isolated and purified through column chromatography.
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c1-2-3-10-8-12(16)15(14-10)11-6-4-9(13)5-7-11/h4-8,14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXPCFSFMKVOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Lithium;2-[5-[(2-methylpropan-2-yl)oxycarbonyl]spiro[6,7-dihydroimidazo[4,5-c]pyridine-4,4'-oxane]-1-yl]acetate](/img/structure/B2620563.png)




![N-(2,4-difluorobenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2620570.png)

![2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2620574.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2620578.png)
![2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2620580.png)
![Methyl 4-[[2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2620581.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2620585.png)